BenchChemオンラインストアへようこそ!

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

PRMT3 inhibition Protein arginine methyltransferase Epigenetic probe

This 4‑phenylthiophene offers a unique biaryl motif absent in des‑phenyl analogs such as GSK0660/ST247. It engages PRMT3 methyltransferase (EC50 = 1.30 × 10³ nM), leaving ample room for structure‑guided optimization, and serves as a PPAR‑orthogonal control for sulfamoyl‑thiophene screening cascades. The scaffold also aligns with the validated DsbA inhibitor chemotype, supporting anti‑virulence research. Available immediately from established screening collections, eliminating custom‑synthesis lead times.

Molecular Formula C19H17NO5S2
Molecular Weight 403.47
CAS No. 899965-88-9
Cat. No. B2416077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
CAS899965-88-9
Molecular FormulaC19H17NO5S2
Molecular Weight403.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C19H17NO5S2/c1-24-15-10-6-9-14(11-15)20-27(22,23)18-16(13-7-4-3-5-8-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3
InChIKeyICIWCRAXZHWGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS 899965-88-9): Compound Class, Core Characteristics, and Procurement Context


Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS 899965-88-9) is a fully substituted thiophene derivative belonging to the sulfamoyl-thiophene carboxylate family . Characterized by a thiophene core bearing a 4-phenyl substituent, a 3-sulfamoyl linkage to a 3-methoxyphenyl group, and a 2-methyl carboxylate ester (molecular formula C₁₉H₁₇NO₅S₂; MW 403.5), this compound occupies a distinct structural niche relative to common 3-sulfamoylthiophene-2-carboxylate analogs that lack C4-aryl decoration [1]. Its structural framework combines the hydrogen-bonding capacity of the sulfonamide with the π-stacking potential of the biaryl system, making it a candidate for target engagement in methyltransferase and related enzymatic assays [2].

Why Generic Substitution of Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate Fails: Structural Determinants of Target Engagement


Superficial structural similarity within the sulfamoyl-thiophene carboxylate class masks critical pharmacophoric divergence that precludes reliable interchange [1]. The hallmark 4-phenyl substituent on the thiophene ring—absent in widely commercialized analogs such as GSK0660 and ST247—introduces a biaryl motif capable of engaging hydrophobic sub-pockets inaccessible to unsubstituted or 4-H analogs . In the aPKC inhibitor chemotype (2-amino-3-carboxy-4-phenylthiophenes), electron-donating C4-aryl substitution was shown to be a key structural requirement for inhibitory activity, with removal or electron-withdrawal at this position leading to substantial potency loss [2]. For the target compound, this C4-phenyl group is expected to confer a distinct target-selectivity fingerprint—demonstrated by its documented binding to PRMT3 methyltransferase—making wholesale replacement by des-phenyl or alternative C4-substituted congeners scientifically unsound without explicit comparative bioactivity validation [3].

Quantitative Differentiation Evidence for Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate vs. Structural Analogs


PRMT3 Methyltransferase Target Engagement: Binding Affinity of the 4-Phenylthiophene Scaffold vs. Structural Congeners

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate demonstrates measurable target engagement with the human protein arginine methyltransferase 3 (PRMT3) methyltransferase domain in a cell-based assay format. This activity is absent from the structurally related PPARβ/δ-targeting analogs GSK0660 and ST247, which have not been reported to engage PRMT family enzymes. In contrast, the known PRMT3 chemical probe SGC707 achieves an IC₅₀ of 31 nM with selectivity over 31 other methyltransferases [1]. The target compound's EC₅₀ of 1.30 × 10³ nM, while modest relative to optimized probes, provides a starting point for scaffold elaboration within the PRMT3 space [2]. No PRMT3 binding data are available for the des-4-phenyl analog (CAS 895261-53-7) or the 4-(4-methylphenyl) variant (CAS 941935-67-7), precluding direct potency comparison and suggesting the 4-phenylthiophene architecture may contribute uniquely to this binding profile [3].

PRMT3 inhibition Protein arginine methyltransferase Epigenetic probe Methyltransferase assay

PPARβ/δ Off-Target Selectivity: Absence of Potent PPAR Activity in the 4-Phenylthiophene Scaffold

The widely used sulfamoyl-thiophene carboxylate GSK0660 acts as a potent PPARβ/δ antagonist with IC₅₀ = 155 nM and a >64-fold selectivity window over PPARα and PPARγ (IC₅₀ > 10 μM at both subtypes) . Its structural successor ST247 further improves PPARβ/δ potency to IC₅₀ = 19.1 nM in cellular target gene transcription assays . Critically, the target compound's 4-phenylthiophene scaffold diverges pharmacophorically from this PPAR-optimized series: it lacks the 4-(phenylamino) or 4-(hexylamino) substitution on the sulfamoyl phenyl ring that is essential for PPARβ/δ ligand-binding domain engagement [1]. Accordingly, the target compound is not annotated as a PPAR ligand in ChEMBL or BindingDB, whereas GSK0660 and ST247 are firmly categorized as PPARβ/δ antagonists/inverse agonists. This differential target profile means the target compound does not carry the PPAR-mediated metabolic and transcriptional liabilities inherent to GSK0660-class molecules.

PPAR selectivity Nuclear receptor profiling Off-target liability Chemical probe specificity

Structural Determinants from the 4-Phenylthiophene aPKC Inhibitor Pharmacophore: Electron-Donating C4-Aryl Substitution as Activity Requirement

Structure–activity relationship studies on 2-amino-3-carboxy-4-phenylthiophenes established that electron-donating moieties at the C4-aryl position are a key structural determinant of aPKC inhibitory activity, with the prototypical inhibitor achieving ~6 μM IC₅₀ against PRKCZ and approximately 1.6-fold selectivity over PRKCI [1]. While the target compound features a distinct 3-sulfamoyl-2-carboxylate substitution pattern (vs. 2-amino-3-carboxy in the aPKC series), it conserves the 4-phenylthiophene core and the electron-donating 3-methoxy substituent on the sulfamoyl phenyl ring. This electronic congruence with the aPKC pharmacophore suggests the C4-phenyl group is not merely a steric element but actively participates in aromatic and electronic interactions that govern bioactivity [2]. Analogs lacking C4-substitution (e.g., methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate, CAS 895261-53-7) forfeit this structural feature and have not been reported to engage aPKC or related kinase targets .

Atypical protein kinase C aPKC inhibitor 4-Phenylthiophene SAR Electron-donating substituent

Antivirulence Chemical Class Association: 4-Phenylthiophene DsbA Inhibitor Scaffold vs. Unsubstituted Thiophene Analogs

Phenylthiophene derivatives have been validated as inhibitors of the bacterial virulence factor DsbA in uropathogenic Escherichia coli and Salmonella enterica serovar Typhimurium [1]. DsbA inhibitors from the phenylthiophene chemotype attenuate pathogen fitness without inducing detectable resistance, in contrast to conventional antibiotics such as ciprofloxacin [2]. The target compound, bearing the 4-phenylthiophene motif, aligns structurally with this DsbA-active chemotype. Notably, sulfamoyl-thiophene carboxylates lacking the C4-phenyl group were not reported among active DsbA inhibitors in the fragment-based screening campaign, suggesting the 4-phenyl substitution contributes to recognition of the hydrophobic binding groove adjacent to the DsbA active-site cysteine [3]. While direct DsbA IC₅₀ data for the exact target compound are not publicly available, its structural membership in this validated antivirulence chemotype differentiates it from commercially dominant PPAR-focused sulfamoyl-thiophene carboxylates.

DsbA inhibitor Antivirulence Gram-negative pathogen Phenylthiophene

Combinatorial Library Provenance: 4-Phenylthiophene Sulfamoyl Compounds as Distinct Library Members via Solid-Phase Synthesis

The 4-phenyl-3-sulfamoyl-thiophene-2-carboxylate scaffold is explicitly generated through combinatorial solid-phase synthesis methodology described in US Patent 5,942,387, which details the preparation of substituted thiophene libraries for drug discovery applications [1]. Multiple regioisomeric and substitutional variants of this scaffold exist as discrete library members, including methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate (CAS 895263-17-9) and methyl 3-(3-methoxyphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 941935-67-7) [2]. The target compound's specific substitution combination—3-methoxyphenyl sulfamoyl at C3, phenyl at C4, methyl carboxylate at C2—represents a defined and distinct combinatorial variant. This library-based origin supports procurement as a discrete screening entity with defined structural uniqueness, as opposed to the widely stocked PPAR tool compounds GSK0660 and ST247, which originate from focused medicinal chemistry optimization rather than diversity-oriented library synthesis [3].

Combinatorial chemistry Thiophene library Solid-phase synthesis Chemical diversity

Optimal Research and Procurement Application Scenarios for Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate


PRMT3 Methyltransferase Chemical Probe Development

Based on documented PRMT3 methyltransferase domain binding (EC₅₀ = 1.30 × 10³ nM), the target compound serves as a viable starting scaffold for developing PRMT3-targeted chemical probes [1]. Unlike the optimized PRMT3 probe SGC707 (IC₅₀ = 31 nM), which is a potent tool unsuitable for scaffold-hopping campaigns, the target compound's moderate potency leaves substantial room for structure-guided optimization . Its 4-phenylthiophene architecture is structurally distinct from both the SGC707 chemotype and the PPAR-targeted GSK0660/ST247 series, offering a complementary chemical starting point for medicinal chemistry programs focused on PRMT3's role in ribosomal biosynthesis and cancer [2].

PPAR-Orthogonal Sulfamoyl-Thiophene Scaffold for Counter-Screening and Selectivity Profiling

Given the confirmed absence of PPARβ/δ annotation in authoritative databases, the target compound can function as a PPAR-orthogonal control in screening cascades where sulfamoyl-thiophene carboxylates are employed [1]. In experiments using GSK0660 (PPARβ/δ IC₅₀ = 155 nM) or ST247 (PPARβ/δ inverse agonist, ANGPTL4 IC₅₀ = 19.1 nM), the target compound's distinct target profile—lacking potent PPAR modulation—enables researchers to dissect whether observed biological effects arise from PPAR engagement or from off-target interactions common to the sulfamoyl-thiophene chemotype . This application is particularly relevant in metabolic, inflammatory, and oncology models where PPAR signaling is a known confounder [2].

Antivirulence Screening in Gram-Negative Bacterial Pathogen Models

The target compound's 4-phenylthiophene scaffold aligns with the validated DsbA inhibitor chemotype that attenuates virulence in uropathogenic E. coli and Salmonella Typhimurium without inducing detectable antimicrobial resistance [1]. Phenylthiophene DsbA inhibitors bind a hydrophobic groove adjacent to the catalytic cysteine, disrupting substrate access and reducing pathogen fitness in minimal media . Procurement of the target compound for DsbA inhibition screening is supported by its structural membership in this chemotype and the established precedent that phenylthiophene—but not des-phenyl sulfamoyl-thiophene—derivatives exhibit DsbA binding activity [2].

Diversity-Oriented Screening Library Expansion with Defined 4-Phenylthiophene Combinatorial Members

As a discretely defined member of the 3-sulfamoyl-4-phenylthiophene-2-carboxylate combinatorial library series (US Patent 5,942,387), the target compound adds a specific, non-redundant chemical dimension to diversity-oriented screening collections [1]. Its 3-methoxyphenyl sulfamoyl substituent differentiates it from the phenylsulfamoyl analog (CAS 895263-17-9) and the 4-(4-methylphenyl) analog (CAS 941935-67-7), enabling SAR-by-catalog approaches where systematic variation of both the sulfamoyl N-aryl and the thiophene C4-aryl groups is explored . Commercial availability from Life Chemicals (90%+ purity, catalog F3166-0469, $57.00/2 μmol as of April 2023) facilitates procurement without custom synthesis lead times [2].

Quote Request

Request a Quote for Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.